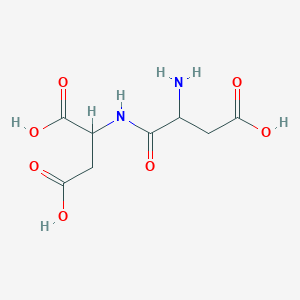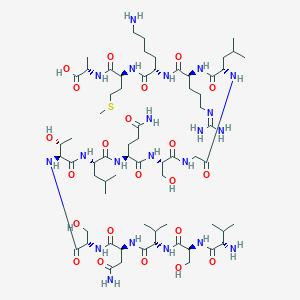
2-((4-甲氧基苄基)氨基)乙酸乙酯
描述
Synthesis Analysis
The synthesis of ethyl acetate derivatives is well-documented in the provided papers. For instance, paper describes a single-pot synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method is noted for its good yields and lack of racemization. Similarly, paper reports the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through alkylation and selective reduction. Paper details the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate via condensation and reduction reactions. These methods highlight the versatility of ethyl acetate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives is characterized using various spectroscopic techniques. In paper , the structure of the synthesized compound was confirmed by NMR spectroscopy and X-ray crystallography, revealing a triclinic crystal system. Paper also utilized X-ray diffraction to determine the crystal structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which crystallizes in the triclinic p-1 space group. These studies provide detailed insights into the molecular geometry and crystal packing of these compounds.
Chemical Reactions Analysis
The reactivity of ethyl acetate derivatives is explored in several papers. Paper discusses the Lossen rearrangement, which is used to convert carboxylic acids to ureas. Paper mentions the antitumor activity of the synthesized compound, suggesting its potential in cancer treatment. Paper and describe the preparation of various derivatives through interactions with arylidinemalononitrile and cyanoacrylate derivatives, leading to the formation of complex heterocyclic structures. These reactions demonstrate the chemical versatility and potential applications of ethyl acetate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are crucial for their practical applications. Paper provides a comprehensive analysis of the physical properties, including the unit cell parameters of the synthesized compound. The chemical properties, such as the non-covalent interactions contributing to molecular packing, are also discussed. Additionally, paper includes DFT calculations and UV/Vis spectroscopy to understand the electronic properties of the compound. These analyses are essential for predicting the behavior of these compounds in various environments and for designing new materials with desired properties.
科学研究应用
抗癌应用
2-((4-甲氧基苄基)氨基)乙酸乙酯通过其衍生物在抗癌研究中显示出潜力。例如,4-氨基-3-对甲氧基苄基-5-氧代-4,5-二氢-1,2,4-三唑-1-基-乙酸乙酯因其对多种癌症类型的抗癌活性而受到评估,在这个领域显示出前景 (Bekircan 等人,2008)。
放射性示踪剂开发
该化合物已用于合成放射性示踪剂,例如邻羟基-DL-苯丙氨酸-2-14C,这对于医学中的某些诊断程序至关重要 (Petitclerc 等人,1969)。
抗脂肪酶和抗脲酶活性
2-((4-甲氧基苄基)氨基)乙酸乙酯的衍生物已被研究其抗脂肪酶和抗脲酶活性。从中合成的化合物显示出中等到良好的脂肪酶抑制作用,其中一些对脲酶表现出高抑制作用,表明在治疗相关疾病方面具有潜力 (Bekircan 等人,2014)。
化学过程中的溶剂效应
研究还集中于了解相关化合物在各种溶剂中的溶解度和溶剂效应,这对于优化药物制剂和化学过程至关重要 (Zhu 等人,2019)。
抗菌性能
2-((4-甲氧基苄基)氨基)乙酸乙酯的新型衍生物已被合成并评估其抗菌性能,对革兰氏阴性菌和革兰氏阳性菌均显示出显着的活性,表明在开发新的抗菌剂方面具有潜在应用 (Shakir 等人,2020)。
安全和危害
属性
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUIGPEUIVGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471373 | |
| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60857-16-1 | |
| Record name | N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
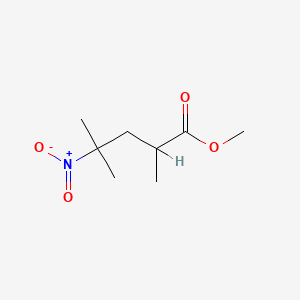
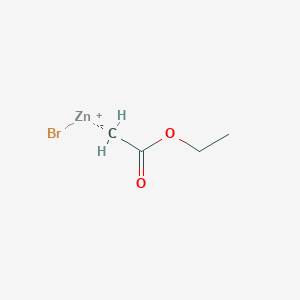

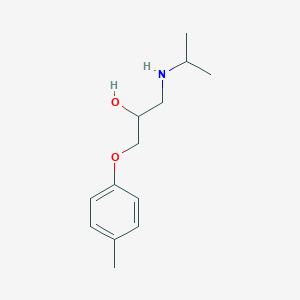

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)

